molecular formula C15H13NO4 B5784308 1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone

1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone

Cat. No.: B5784308
M. Wt: 271.27 g/mol
InChI Key: UANLEEXTAPHAJD-UHFFFAOYSA-N
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Description

1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.08445790 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Nickel(II) Complexes : A study by Chai et al. (2017) discusses the synthesis and characterization of mono- and dinuclear Ni(II) complexes using ligands related to 1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone. These complexes exhibit potential in spectroscopic, electrochemical, and antimicrobial applications.

  • Photochemical Reaction Mechanisms : Research by Gáplovský et al. (2005) explores the photochemical reaction mechanisms of 2-nitrobenzyl compounds, a category that includes derivatives of this compound. This study is significant for understanding the behavior of these compounds under light exposure.

  • Antimicrobial Activity of Nitrobenzyl Compounds : A 2011 study by Patel et al. investigates the synthesis and antimicrobial activity of nitrobenzyl compounds, demonstrating their potential in combating bacterial infections.

  • Fungitoxicity of Benzylideneamino Derivatives : Mehton, Sharma, and Rai (2009) conducted a study on the synthesis and fungitoxicity of 1-(3-(benzylideneamino)phenyl)ethanone derivatives, showcasing their potential in plant disease management (Mehton et al., 2009).

  • Structural Chemistry of Schiff Bases : A study by Şahin et al. (2011) discusses the X-ray and DFT-calculated structures of Schiff base compounds related to this compound, which is important for understanding their molecular properties and potential applications.

  • Antimicrobial and Thermal Behavior Studies : Research by Al-Zaidi et al. (2019) focuses on the synthesis, spectral investigation, antimicrobial, and thermal behavior of Schiff base complexes, highlighting the multifaceted applications of compounds related to this compound.

Properties

IUPAC Name

1-[3-[(4-nitrophenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)13-3-2-4-15(9-13)20-10-12-5-7-14(8-6-12)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANLEEXTAPHAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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